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Compound of Interest

Compound Name:
2-(5-Methoxy-3-indolyl)-2-

oxoacetic Acid

Cat. No.: B078176 Get Quote

A Comparative Analysis of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid and Other Indole

Derivatives in Drug Discovery

This guide provides a detailed comparison of 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid with

other notable indole derivatives. The focus is on their chemical structures, biological activities,

and mechanisms of action, supported by experimental data to inform researchers, scientists,

and drug development professionals. The indole scaffold is a privileged structure in medicinal

chemistry, forming the core of numerous natural products and synthetic drugs.[1][2]

Structural Overview
2-(5-Methoxy-3-indolyl)-2-oxoacetic acid belongs to the class of indole-3-glyoxylic acids. Its

structure features an indole core, a methoxy group at the 5-position, and a glyoxylic acid

moiety at the 3-position.[3] The methoxy group at the C5 position is a key feature, known to

enhance the reactivity of the indole ring and modulate electronic properties and biological

activity.[3][4] This fundamental structure is a versatile starting point for the synthesis of more

complex bioactive molecules.[5]

For comparison, several other key indole derivatives are considered:

Indole-3-acetic acid (IAA): A primary plant hormone (auxin) with a simple acetic acid side

chain.
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5-Methoxyindole-3-acetic acid (5-MIAA): Structurally similar to the title compound but lacks

the oxo group in the side chain. It is a metabolite of Indomethacin.[6][7]

Indomethacin: A well-known non-steroidal anti-inflammatory drug (NSAID) with a more

complex structure, featuring N-acylation and substitutions at positions 2 and 5.[3][8]

Tryptophan: An essential amino acid that serves as the biological precursor to a vast array of

indole-containing compounds.[9]

Comparative Biological Activity
The primary therapeutic interest in indole-3-glyoxylic acid derivatives lies in their potential as

enzyme inhibitors, particularly in the field of oncology.

Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of

tryptophan metabolism.[9][10] It is a key target in cancer immunotherapy because its

overexpression in tumors helps create an immunosuppressive environment, allowing cancer

cells to evade the immune system.[9][11] Many indole derivatives, mimicking the natural

substrate tryptophan, have been investigated as IDO1 inhibitors.[8][9]

While direct inhibitory data for 2-(5-Methoxy-3-indolyl)-2-oxoacetic acid is not extensively

documented, structure-activity relationship (SAR) studies on related compounds provide

valuable insights. For instance, studies on indomethacin derivatives revealed that the functional

group at the 3-position significantly impacts IDO1 inhibitory activity.[8] The development of

potent IDO1 inhibitors often involves modifying the indole core and its substituents to enhance

binding to the enzyme's active site.[12][13]

Below is a summary of the IDO1 inhibitory activity for selected indole derivatives.
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Compound/Derivati
ve Class

Target(s) IC50 / Ki Value Key Findings

Methyl-thiohydantoin-

tryptophan (MTH-trp)
IDO1

Ki = 11.6 μM

(enzymatic) EC50 =

12.85 μM (cell-based)

A competitive inhibitor

of IDO1, about 20-fold

more potent than the

benchmark inhibitor 1-

MT in a cell-based

assay.[9]

4-Aryl-1,2,3-triazole

derivatives (e.g.,

MMG-0358)

IDO1

IC50 = 330 nM

(enzymatic) IC50 = 80

nM (hIDO1, cellular)

Showed potent

inhibition of human

IDO1 in cellular

assays with no activity

against the related

enzyme TDO.[9]

Diaryl Hydroxylamine

derivatives (e.g.,

Compound 3)

IDO1, IDO2, TDO

IDO1 IC50 = 2 μM

IDO2 IC50 = 32 μM

TDO IC50 = 4 μM

Represents a "pan

inhibitor" targeting all

three tryptophan-

catabolizing enzymes.

[14]

Phenylimidazole

derivatives (e.g., DX-

03-12)

IDO1 IC50 = 0.3–0.5 μM

A potent IDO1

inhibitor with low

cytotoxicity,

suggesting an

immunomodulatory

anti-tumor effect.[12]

Indomethacin

Derivatives
IDO1 Variable

SAR studies show

that the group at the

C3 position is critical

for inhibitory activity.

[8]

Anticancer and Cytotoxic Activity
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Beyond IDO1 inhibition, indole derivatives, particularly indole-3-glyoxylamides, have been

explored as anticancer agents acting through different mechanisms, such as the inhibition of

tubulin polymerization.[15]

A study on indole-3-glyoxylamides identified compounds with potent cytotoxic effects against

various cancer cell lines. The lead compound in one series demonstrated an LC50 of 12 nM

against the FaDu head and neck cancer cell line.[15] These compounds interact with tubulin at

the colchicine binding site, disrupt the microtubule network, and induce apoptosis.[15]

Another study synthesized 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, which

showed significant cytotoxicity against colorectal cancer cells (HCT116 and Caco-2) with IC50

values of 0.35 and 0.54 μM, respectively.[16]

Signaling Pathways and Experimental Workflows
Tryptophan Metabolism via the Kynurenine Pathway
The catabolism of tryptophan is a critical metabolic pathway with implications for immunity and

neurological function. IDO1 is the first and rate-limiting enzyme in this pathway, converting

tryptophan to N-formylkynurenine.[9][10] Inhibition of IDO1 is a key strategy to prevent

tryptophan depletion and the production of immunosuppressive metabolites within the tumor

microenvironment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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